molecular formula C9H11ClF3N B591839 (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 856645-99-3

(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No.: B591839
CAS No.: 856645-99-3
M. Wt: 225.639
InChI Key: JVLWNYKROJNLAS-FYZOBXCZSA-N
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Description

®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine derivative.

    Resolution: The racemic mixture of the amine is resolved to obtain the ®-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is used as a building block for the synthesis of complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. Its chiral nature makes it valuable for studying stereoselective interactions in biological systems.

Medicine

In medicinal chemistry, ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is investigated for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting neurological and psychiatric disorders.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as receptors and enzymes. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemical properties.

    4-(Trifluoromethyl)phenylacetylene: A related compound with an acetylene group instead of an amine.

    4-(Trifluoromethoxy)phenylhydrazine hydrochloride: A compound with a trifluoromethoxy group instead of a trifluoromethyl group.

Uniqueness

®-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is unique due to its chiral nature and the presence of the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLWNYKROJNLAS-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662697
Record name (1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856645-99-3
Record name (1R)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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